

Technical Support Center: Enhancing the Fatigue Strength of EN40B Components

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Compound of Interest

Compound Name: EN40

Cat. No.: B607303

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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the fatigue strength of **EN40B** steel components.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving the fatigue strength of **EN40B** components through surface treatments.

Gas Nitriding Troubleshooting

Issue	Potential Causes	Recommended Solutions
Low Surface Hardness	<ul style="list-style-type: none">- Insufficient nitrogen potential in the furnace atmosphere.- The EN40B steel has too low a concentration of nitride-forming elements.- Surface contamination (e.g., oils, grease) is inhibiting nitrogen diffusion.[1][2]	<ul style="list-style-type: none">- Increase the nitrogen potential of the process gas.- Verify the chemical composition of the EN40B steel.- Ensure thorough pre-cleaning and degreasing of components before nitriding.[1][2]
Brittle or Chipped Nitrided Layer	<ul style="list-style-type: none">- Excessive nitrogen concentration, especially at sharp corners, leading to the formation of a brittle "white layer" or nitride networking.[3]	<ul style="list-style-type: none">- Reduce the nitriding potential or use a two-stage nitriding process with a lower potential in the second stage.[4]- Modify component design to include radii on sharp edges.
Uneven Case Depth	<ul style="list-style-type: none">- Non-uniform furnace temperature or gas circulation.[1]- Inconsistent process time.	<ul style="list-style-type: none">- Calibrate the furnace to ensure uniform temperature.- Optimize the arrangement of components in the furnace for consistent gas flow.- Ensure precise control over the nitriding cycle time.
Surface Discoloration or Oxidation	<ul style="list-style-type: none">- Oxygen leak into the furnace, particularly during the cooling cycle.[1]	<ul style="list-style-type: none">- Inspect furnace seals and ensure a positive pressure of the inert gas atmosphere is maintained during cooling.[1]
Distortion of Components	<ul style="list-style-type: none">- Relief of residual stresses from prior manufacturing processes during the nitriding cycle.[5]	<ul style="list-style-type: none">- Incorporate a stress-relieving heat treatment step before the final machining and nitriding.[5]

Shot Peening Troubleshooting

Issue	Potential Causes	Recommended Solutions
Insufficient Improvement in Fatigue Life	- Inadequate peening intensity (Almen intensity).- Incomplete or non-uniform coverage of the critical surfaces.	- Increase peening intensity by adjusting parameters such as shot velocity, size, or material.- Increase peening time to ensure at least 100% coverage, and verify with a coverage checker.
Surface Damage or Excessive Roughness	- Shot media is too hard or has sharp edges (broken shot).- Peening intensity is too high.	- Use conditioned (rounded) shot of appropriate hardness for EN40B.- Optimize peening parameters to achieve the desired residual stress without excessive surface damage.
Inconsistent Results Between Batches	- Variation in shot peening process parameters (e.g., air pressure, wheel speed, shot flow rate).- Degradation or change in the size and shape of the shot media.	- Implement strict process control and monitoring of all peening parameters.- Regularly classify and replenish the shot media to maintain a consistent working mix. [6]
Component Warping or Distortion	- Non-uniform peening, especially on thin sections.- Unbalanced residual stresses.	- Ensure uniform peening on all critical surfaces.- If necessary, peen opposing surfaces to balance stresses.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which nitriding improves the fatigue strength of **EN40B**?

Nitriding improves fatigue strength primarily through the diffusion of nitrogen into the steel surface. This creates a hard, wear-resistant case and, crucially, induces high compressive residual stresses in the surface layer.[\[7\]](#) These compressive stresses counteract the tensile stresses that cause fatigue cracks to initiate and propagate.[\[7\]](#)

2. How does shot peening compare to nitriding for improving the fatigue life of **EN40B**?

Both processes are effective. Nitriding generally produces a higher surface hardness and is very effective at delaying crack initiation.[8] Shot peening is a cold working process that also induces compressive residual stresses, which can often be deeper than those from nitriding.[8] The choice between the two depends on the specific application requirements, such as the need for extreme surface hardness (favoring nitriding) or the desire for a deeper compressive layer to resist cracks propagating from subsurface origins.

3. What is the importance of pre-heat treatment before nitriding **EN40B**?

Pre-heat treatment, typically quenching and tempering, is crucial to establish a stable core microstructure with good toughness and strength.[9] This ensures that the component can support the hard, nitrided case and prevents distortion during the nitriding process. The tempering temperature should be at least 30-50°C higher than the nitriding temperature to avoid any microstructural changes in the core during nitriding.[4][10]

4. Can nitriding and shot peening be combined?

Yes, combining these treatments can offer synergistic benefits. Shot peening after nitriding can further increase the surface compressive residual stress.[8] However, the parameters for both processes must be carefully optimized to avoid detrimental effects, such as excessive surface roughness from shot peening that could act as a stress concentrator.

5. How does the nitriding temperature affect the fatigue properties of **EN40B**?

For notched **EN40B** specimens, a lower nitriding temperature generally results in a higher fatigue limit. This is attributed to the formation of finer nitride precipitates, leading to a harder and stronger case. For un-notched specimens, the effect of nitriding temperature on the fatigue limit is less significant, as fatigue cracks may initiate below the nitrided layer.

Quantitative Data on Fatigue Strength Improvement

The following tables summarize the expected improvements in mechanical properties of **EN40B** and similar chromium-molybdenum steels after nitriding and shot peening.

Table 1: Effects of Gas Nitriding on Mechanical Properties

Property	Condition	Typical Value/Improvement
Surface Hardness	Nitrided EN40B	61-65 HRc[11]
Fatigue Limit	Nitrided low-alloy steel	10-30% increase[12]
Case Depth	Gas Nitrided EN40B	0.05 mm to 0.50 mm[11][13]
Residual Stress	Nitrided 4140 Steel (similar to EN40B)	-400 to -600 MPa[14]

Table 2: Effects of Shot Peening on Mechanical Properties

Property	Condition	Typical Value/Improvement
Fatigue Strength	Shot Peened Carbon Steel	~26% increase at room temperature
Surface Hardness	Shot Peened Carbon Steel	~20% increase
Compressive Residual Stress	Shot Peened 4140 Steel	Up to -1556 MPa
Affected Depth	Shot Peened Stainless Steel	~400 μ m

Experimental Protocols

Pre-Heat Treatment of EN40B (Quenching and Tempering)

This protocol is essential to achieve the desired core properties before any surface treatment. [9]

- Austenitizing: Heat the **EN40B** component slowly and uniformly to 880-910°C.[11]
- Soaking: Hold at this temperature for a sufficient time to ensure complete transformation to austenite. The soaking time will depend on the component's cross-sectional thickness.

- Quenching: Quench the component in oil or a suitable polymer quenchant until it reaches room temperature.[11]
- Tempering: Immediately after quenching, temper the component by heating it to a temperature between 570-700°C. The exact temperature will depend on the desired final core hardness. The tempering temperature must be at least 30-50°C above the planned nitriding temperature.[10]
- Cooling: Allow the component to cool in still air.

Gas Nitriding of EN40B

This protocol describes a typical single-stage gas nitriding process.

- Pre-cleaning: Thoroughly degrease and clean the component to remove any contaminants.
- Furnace Loading: Load the components into the nitriding furnace, ensuring proper spacing for uniform gas circulation.
- Purging: Purge the furnace with an inert gas (e.g., nitrogen) to remove all oxygen.
- Heating: Heat the furnace to the nitriding temperature, typically between 495-570°C for EN40B.[2][7]
- Nitriding Cycle: Introduce ammonia (NH₃) gas into the furnace. The ammonia dissociates at the steel surface, providing the nitrogen for diffusion. Maintain the temperature and gas flow for the specified duration (can range from 6 to over 100 hours) to achieve the desired case depth.[7]
- Cooling: After the nitriding cycle, stop the ammonia flow and cool the furnace under a protective atmosphere of inert gas.

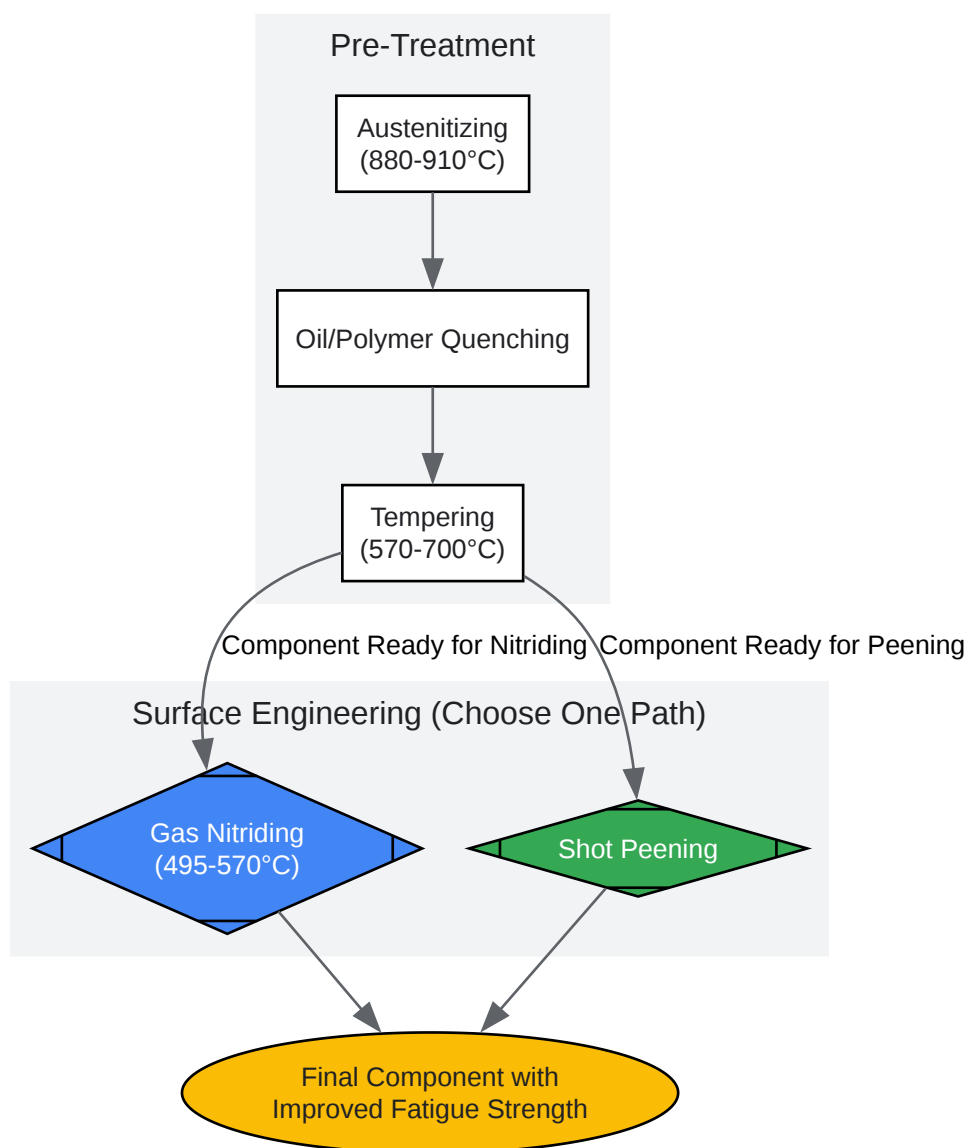
Shot Peening of EN40B

This protocol outlines the key steps for controlled shot peening.

- Surface Preparation: Ensure the component surface is clean and free of scale or grease.

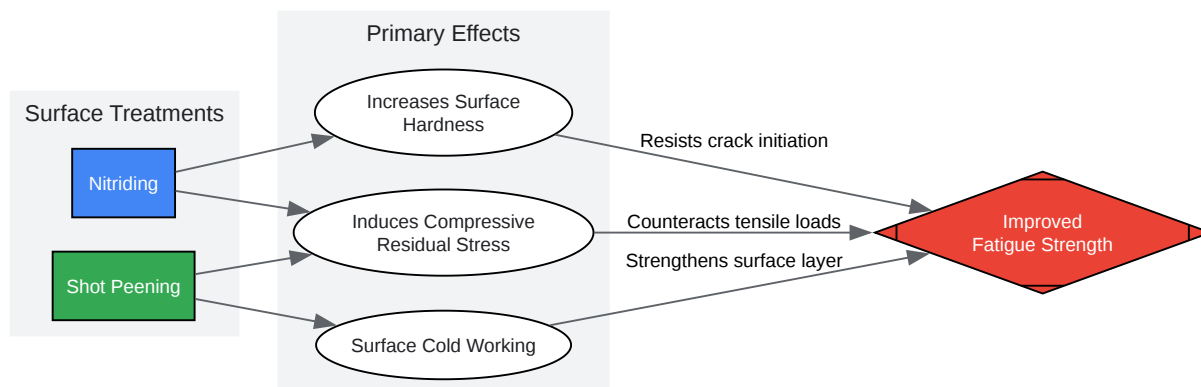
- Masking: Mask any areas of the component that should not be shot peened.
- Parameter Setup:
 - Shot Media: Select conditioned (spherical) cast steel shot, typically with a hardness equal to or greater than the workpiece.[\[6\]](#)
 - Intensity: Determine the required Almen intensity based on the component's material and fatigue requirements. This is controlled by shot size, velocity, and exposure time.
 - Coverage: Aim for 100% or greater coverage of the critical surfaces.
- Peening Process: Expose the component to the stream of shot, ensuring uniform application across the entire target surface. For complex geometries, automated nozzle or part manipulation is often required.
- Post-Peening Cleaning: Clean the component to remove any residual shot media.
- Verification: Verify the peening intensity using Almen strips and confirm coverage.

Visualizations



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Caption: Experimental workflow for enhancing the fatigue strength of **EN40B** components.



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Caption: Mechanisms of fatigue strength improvement in **EN40B** steel.

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